molecular formula C14H11F2N3O2 B2633107 N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1211709-44-2

N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2633107
CAS No.: 1211709-44-2
M. Wt: 291.258
InChI Key: AQTJEWMSFOILEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide is a high-purity oxalamide-based compound for research use. Oxalamide derivatives are recognized in scientific literature for their potential in medicinal chemistry and serve as valuable scaffolds in inhibitor design . Researchers are exploring this class of compounds for various biochemical applications, though the specific research applications and mechanism of action for this particular analog are still under investigation. The compound features a 2,4-difluorobenzyl group and a pyridin-3-yl moiety, which are common pharmacophores that can influence molecular properties and target engagement. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific product documentation for detailed handling, storage, and safety information.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2/c15-10-4-3-9(12(16)6-10)7-18-13(20)14(21)19-11-2-1-5-17-8-11/h1-6,8H,7H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTJEWMSFOILEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 2,4-difluorobenzyl chloride, is reacted with an appropriate nucleophile to form the benzyl intermediate.

    Coupling with Pyridine Derivative: The benzyl intermediate is then coupled with a pyridine derivative, such as pyridin-3-amine, under suitable conditions to form the desired product.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage through the reaction of the intermediate with oxalyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms and the pyridine ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the pyridine ring allows it to bind to target proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Substitution Patterns and Functional Groups

A critical distinction lies in the substituents on the benzyl and pyridyl groups:

Compound Name N1 Substituent N2 Substituent Key Functional Features
Target Compound 2,4-Difluorobenzyl Pyridin-3-yl Fluorine atoms enhance electronegativity; pyridine N at position 3 may alter binding interactions
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy groups improve solubility; ethyl linker increases flexibility
N1-(4-Chlorophenyl)-N2-(thiazolyl) 4-Chlorophenyl Thiazole derivatives Chlorine enhances metabolic stability; thiazole improves antiviral activity
Compound 1c (Regorafenib Analog) 4-Chloro-3-(trifluoromethyl)phenyl 2-Fluoro-4-(pyridinyl)phenyl Trifluoromethyl and fluorine groups optimize pharmacokinetics

Key Observations :

  • Electron-Withdrawing vs.
  • Pyridine Position : The pyridin-3-yl group (target) vs. pyridin-2-yl (S336) may influence receptor binding due to differences in nitrogen orientation.
Metabolic and Toxicological Profiles
  • Metabolism : S336 and related oxalamides undergo rapid hepatic metabolism without amide bond cleavage, as shown in rat hepatocyte studies . Fluorine substituents in the target compound may slow oxidative metabolism, extending half-life.
  • Toxicity: The NOEL (No Observed Effect Level) for S336 is 100 mg/kg/day in rodents, indicating low toxicity . Fluorinated analogs (e.g., Compound 1c) often exhibit favorable safety profiles due to reduced reactive metabolite formation .

Biological Activity

N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H21N3O4
  • Molecular Weight : 343.377 g/mol
  • Stereochemistry : Achiral

Structural Analysis

PropertyValue
Molecular FormulaC18H21N3O4
Molecular Weight343.377 g/mol
StereochemistryAchiral
Charge0

The presence of a difluorobenzyl group and a pyridin-3-yl group contributes to its lipophilicity and potential interactions with biological targets. The oxalamide linkage enhances its ability to form hydrogen bonds, which is crucial for binding to proteins or enzymes.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Benzyl Intermediate : Reacting 2,4-difluorobenzyl chloride with a nucleophile.
  • Coupling with Pyridine Derivative : The benzyl intermediate is coupled with pyridin-3-amine.
  • Oxalamide Formation : The final product is formed through the reaction with oxalyl chloride.

The mechanism of action involves the compound's interaction with specific molecular targets, primarily proteins and enzymes involved in cellular pathways. The fluorine atoms in the difluorobenzyl group enhance the compound's binding affinity to these targets, potentially leading to:

  • Inhibition of Cell Proliferation : By interfering with signaling pathways that promote cell growth.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

Biological Activity and Research Findings

Recent studies have highlighted various biological activities associated with this compound:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, showing a mean IC50 value indicative of potent activity.

Case Studies

  • In Vitro Studies :
    • A study conducted on human cancer cell lines reported that this compound reduced cell viability significantly at concentrations as low as 10 µM, suggesting strong cytotoxic effects against cancer cells .
  • Mechanistic Studies :
    • Further investigations revealed that treatment with this compound led to increased levels of apoptotic markers in treated cells compared to controls, indicating its role in promoting apoptosis .

Summary of Biological Effects

Biological ActivityObservations
AntitumorSignificant reduction in viability at low concentrations
Apoptosis InductionIncreased apoptotic markers in treated cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.